(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexanol core substituted with a fluoro-methylphenylamino group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-fluoro-4-methylaniline.
Reductive Amination: The cyclohexanone is subjected to reductive amination with 3-fluoro-4-methylaniline in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of chiral recognition and activity.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol: The enantiomer of the compound , with similar but distinct biological activities.
(1S,2S)-2-((3-Chloro-4-methylphenyl)amino)cyclohexan-1-ol: A similar compound with a chloro substituent instead of a fluoro group, which may exhibit different reactivity and biological properties.
(1S,2S)-2-((3-Fluoro-4-ethylphenyl)amino)cyclohexan-1-ol: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
The uniqueness of (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol lies in its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18FNO |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
(1S,2S)-2-(3-fluoro-4-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c1-9-6-7-10(8-11(9)14)15-12-4-2-3-5-13(12)16/h6-8,12-13,15-16H,2-5H2,1H3/t12-,13-/m0/s1 |
InChI Key |
JEUPAAKVAQFFPC-STQMWFEESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@H]2CCCC[C@@H]2O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2O)F |
Origin of Product |
United States |
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